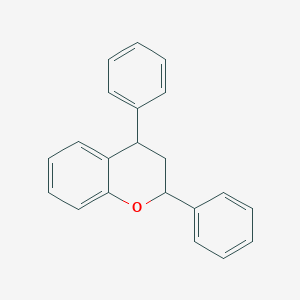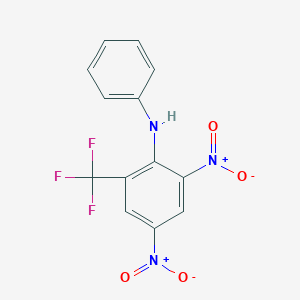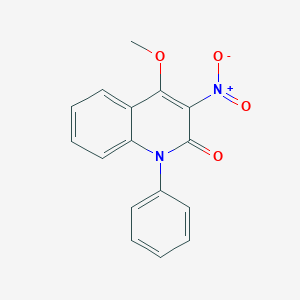
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone, also known as NMQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. NMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been found to reduce oxidative stress and lipid peroxidation, indicating its potential as an antioxidant agent. In addition, 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a chemotherapeutic agent.
実験室実験の利点と制限
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has also been extensively studied for its potential pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone in lab experiments. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has not been extensively studied in vivo, and its toxicity profile is not well understood. Therefore, caution should be taken when using 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone in lab experiments.
将来の方向性
There are several future directions for the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. Further studies are needed to fully understand the mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone and its potential pharmacological properties. In addition, more studies are needed to investigate the toxicity profile of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone and its potential side effects. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone may also have potential as a scaffold for the development of novel drugs with improved pharmacological properties. Overall, the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methanol and sodium hydroxide to form 3-nitro-4-methoxybenzoic acid. This intermediate is then reacted with 1-phenyl-1,2,3,6-tetrahydropyridine-2-one in the presence of phosphorus oxychloride to produce 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. The yield of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent stoichiometry.
科学的研究の応用
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been extensively studied for its potential pharmacological properties. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, antitumor, antiviral, and antifungal activities. 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
CAS番号 |
141945-60-0 |
|---|---|
製品名 |
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone |
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
4-methoxy-3-nitro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-22-15-12-9-5-6-10-13(12)17(11-7-3-2-4-8-11)16(19)14(15)18(20)21/h2-10H,1H3 |
InChIキー |
AYHABYZVLDOLII-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
正規SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





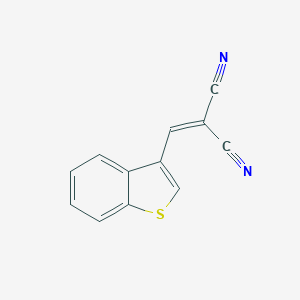


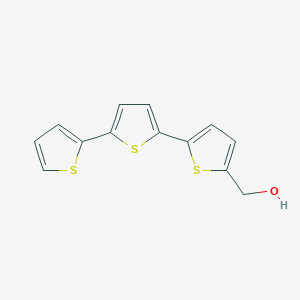
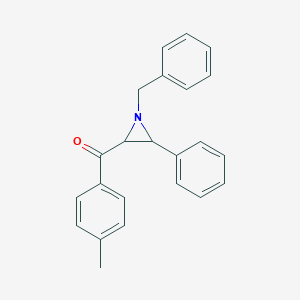
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)

